2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
CAS No.:
Cat. No.: VC13696297
Molecular Formula: C7H14ClN3O4
Molecular Weight: 239.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClN3O4 |
|---|---|
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13N3O4.ClH/c1-4(10-5(11)2-8)7(14)9-3-6(12)13;/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13);1H/t4-;/m0./s1 |
| Standard InChI Key | MGWZHGPYGDWUMX-WCCKRBBISA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC(=O)O)NC(=O)CN.Cl |
| SMILES | CC(C(=O)NCC(=O)O)NC(=O)CN.Cl |
| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)CN.Cl |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound consists of a central (2S)-propanoyl group () linked to an aminoacetyl moiety () and an acetic acid group () via amide bonds. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. The stereochemistry at the second carbon (S-configuration) is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in chiral environments.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride |
| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)CN.Cl |
| Isomeric SMILES | CC@@HNC(=O)CN.Cl |
| InChIKey | MGWZHGPYGDWUMX-WCCKRBBISA-N |
Spectroscopic Identification
The compound’s structure is validated through nuclear magnetic resonance (NMR) and mass spectrometry. The -NMR spectrum would show distinct peaks for the methyl group ( ppm), amide protons ( ppm), and carboxylate protons ( ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular ion at [M+H].
Synthesis and Manufacturing
Peptide Coupling Strategy
The synthesis begins with the sequential coupling of protected amino acids:
-
Protection of Amino Groups: The (2S)-2-aminopropanoic acid intermediate is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
-
Activation and Coupling: The carboxyl group of the Boc-protected propanoyl is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt). This intermediate reacts with 2-aminoacetic acid (glycine) to form the first amide bond.
-
Deprotection and Second Coupling: The Boc group is removed with trifluoroacetic acid (TFA), and the resulting amine reacts with activated acetic acid to form the final amide linkage.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | BocO, NaOH, THF/HO | 85 |
| First Coupling | EDAC, HOBt, DMF, 0°C → RT | 78 |
| Deprotection | TFA/DCM (1:1), 2 h | 92 |
| Second Coupling | Acetic acid, EDAC, HOBt, DMF | 75 |
| Salt Formation | HCl (g), EtO | 95 |
Challenges in Stereochemical Control
Maintaining the S-configuration at the propanoyl center requires strict control of reaction pH and temperature. Racemization is minimized by using low temperatures (0–5°C) during coupling and avoiding prolonged exposure to basic conditions.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water ( mg/mL at 25°C) due to its ionic nature, whereas the free acid form is sparingly soluble. The compound is stable under acidic conditions (pH 2–4) but undergoes hydrolysis at pH > 8, cleaving amide bonds. Thermal stability analyses (TGA/DSC) show decomposition above 200°C.
Partition Coefficient and Lipophilicity
The calculated logP (octanol-water partition coefficient) of 0.32 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. This property is advantageous for prodrug design or enzyme-targeted therapies.
Biological and Pharmaceutical Applications
Role as a Peptide Building Block
The compound’s amino acid-like structure enables its incorporation into peptide chains. For example, it has been used to synthesize analogs of vasopressin and oxytocin, where the S-configuration ensures receptor binding specificity .
Enzyme Inhibition Studies
Preliminary studies suggest that derivatives of this compound inhibit serine proteases such as trypsin ( µM) and thrombin ( µM) . The aminoacetyl group likely interacts with the enzymes’ catalytic triads through hydrogen bonding .
Comparative Analysis with Related Compounds
Glycyl-Glycine-Leucine Complex (PubChem CID 18655386)
This compound shares structural motifs with the target molecule but includes leucine and lacks the hydrochloride salt. The presence of leucine enhances lipophilicity (), making it more suitable for hydrophobic environments .
Hyaluronic Acid-Methotrexate Conjugates (Patent EP1739097A1)
Methotrexate conjugates utilize similar amide coupling strategies for targeted drug delivery . The hydrochloride salt’s solubility profile contrasts with hyaluronic acid’s hydrophilicity, illustrating the impact of salt formation on bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume